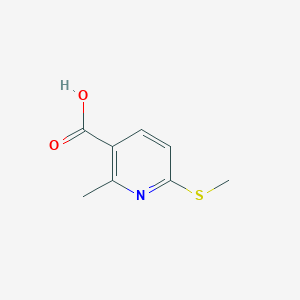

2-Methyl-6-(methylthio)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-6-(methylthio)nicotinic acid is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl group at position 2 and a methylthio (-SCH₃) group at position 4. Nicotinic acid derivatives are critical in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylthio)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-6-chloronicotinic acid.

Substitution Reaction: The chlorine atom in 2-methyl-6-chloronicotinic acid is substituted with a methylthio group using sodium methylthiolate (CH3SNa) as the nucleophile.

Reaction Conditions: This substitution reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures (0-5°C).

Substitution: Sodium methylthiolate (CH3SNa) in DMSO at elevated temperatures (100-120°C).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: 2-Methyl-6-(methylthio)nicotinol.

Substitution: Various substituted nicotinic acids depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(methylthio)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

Medicine: Research into its potential therapeutic effects, particularly in the modulation of nicotinic receptors, is ongoing.

Industry: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylthio group can influence the binding affinity and specificity of the compound towards these targets. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site.

Comparison with Similar Compounds

The following analysis compares 2-methyl-6-(methylthio)nicotinic acid with structurally related nicotinic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

This compound

- Substituents : Methyl (position 2), methylthio (position 6).

- Functional Groups : Pyridine ring, carboxylic acid, thioether.

Similar Compounds:

2-Methyl-6-(trifluoromethyl)nicotinic Acid Substituents: Methyl (position 2), trifluoromethyl (position 6). Molecular Formula: C₈H₆F₃NO₂ . Molecular Weight: 205.14 g/mol. Key Features: The electron-withdrawing trifluoromethyl group enhances stability and lipophilicity, making it suitable for agrochemical applications .

2-Chloro-6-methylnicotinic Acid Substituents: Chloro (position 2), methyl (position 6). Molecular Formula: C₇H₆ClNO₂ . Molecular Weight: 171.58 g/mol. Key Features: Chlorine’s electronegativity increases reactivity, favoring use in cross-coupling reactions and drug intermediates .

2-Amino-6-methoxy-nicotinic Acid Substituents: Amino (position 2), methoxy (position 6). Molecular Formula: C₇H₈N₂O₃ . Molecular Weight: 168.15 g/mol. Key Features: Amino and methoxy groups enhance hydrogen-bonding capacity, relevant in pharmaceutical design .

Physicochemical Properties

Research Findings and Key Differentiators

- Electronic Effects : The methylthio group in this compound donates electrons, contrasting with the electron-withdrawing CF₃ and Cl groups in analogs. This influences acidity, solubility, and interaction with biological targets .

- Safety Profile: Methylthio derivatives may exhibit lower toxicity compared to halogenated analogs, though specific hazard data (e.g., H302, H315) are noted for related compounds .

Biological Activity

2-Methyl-6-(methylthio)nicotinic acid is a derivative of nicotinic acid characterized by a methyl group at the second position and a methylthio group at the sixth position. This unique structure contributes to its significant biological activities, particularly in pharmacology and biochemistry. This article explores various aspects of its biological activity, including its interactions with nicotinic receptors, enzyme inhibition, and potential therapeutic applications.

The molecular formula of this compound is C7H9NO2S. The synthesis typically involves nucleophilic substitution reactions, where the chlorine atom in 2-methyl-6-chloronicotinic acid is replaced by a methylthio group using sodium methylthiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (100-120°C) to enhance reaction efficiency.

Interaction with Nicotinic Receptors

Research indicates that this compound exhibits significant activity concerning nicotinic acetylcholine receptors (nAChRs). Its structural similarity to nicotinic acid allows it to interact with these receptors, influencing neurotransmission and potentially modulating various physiological processes.

Enzyme Inhibition

The compound has been shown to act as an inhibitor of specific enzymes, mimicking natural substrates and blocking active sites. This inhibition can affect metabolic pathways and signal transduction mechanisms.

Research Findings

Case Studies and Experimental Data

- Neurotransmission Modulation : In vitro studies have demonstrated that this compound can enhance neurotransmitter release in neuronal cultures, suggesting its potential role as a neuromodulator.

- Antioxidant Activity : The compound has shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Studies indicated that it effectively scavenged free radicals, thus protecting cellular components from damage.

- Anti-inflammatory Effects : Similar to other nicotinic acid derivatives, this compound has exhibited anti-inflammatory activity in various models, suggesting its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-6-chloronicotinic acid | Chlorine atom instead of methylthio group | Different reactivity profile due to electronegative chlorine |

| 6-Methylnicotinic acid | Lacks the methylthio group | Altered chemical reactivity and biological activity |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Contains trifluoromethyl group | Significant changes in electronic properties |

The presence of the methylthio group in this compound enhances its binding affinity and specificity towards molecular targets compared to structurally similar compounds, making it valuable for specialized applications in research and pharmacology.

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound. Areas for future investigation include:

- Clinical Trials : Evaluating its efficacy in treating neurological disorders.

- Mechanistic Studies : Understanding the detailed mechanisms through which it interacts with nAChRs and other biological targets.

- Formulation Development : Exploring different delivery methods to enhance bioavailability.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-methyl-6-methylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |

InChI Key |

HUYBFOHLVMQBPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.